(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

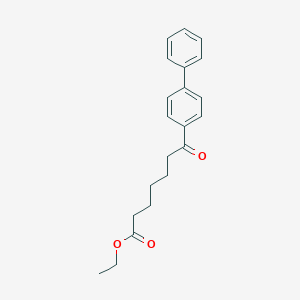

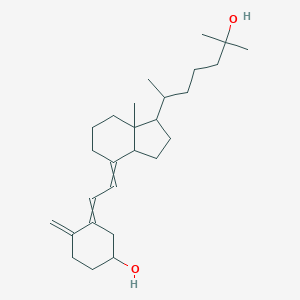

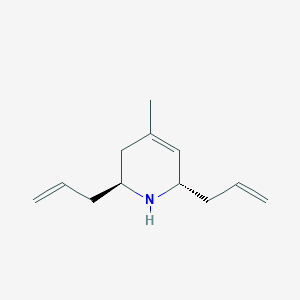

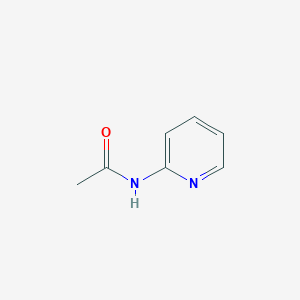

“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .Aplicaciones Científicas De Investigación

-

- Application: Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities. They are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts. Deacetylases and deacetylated compounds have been widely applicated in pharmaceuticals, medicine, food, and the environment .

- Method: The deacetylase-catalyzed reactions produce various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

- Results: The applications of microbial deacetylases in food, pharmaceutical, medicine, and the environment were discussed .

-

- Application: Reference designs for power and garden tools, driven by 3-phase brushless motors and supplied from 2S-6S and 8S-15S battery packs .

- Method: These are ready-to-use system solutions tailored for power and garden tools driven by 3-phase brushless motors .

- Results: The designs can deliver up to 15A of continuous current and feature very low standby current consumption .

-

- Application: It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

- Method: The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects .

- Results: (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor .

-

- Application: Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities. They are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts. Deacetylases and deacetylated compounds have been widely applicated in pharmaceuticals, medicine, food, and the environment .

- Method: The deacetylase-catalyzed reactions produce various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

- Results: The applications of microbial deacetylases in food, pharmaceutical, medicine, and the environment were discussed .

-

- Application: Reference designs for power and garden tools, driven by 3-phase brushless motors and supplied from 2S-6S and 8S-15S battery packs .

- Method: These are ready-to-use system solutions tailored for power and garden tools driven by 3-phase brushless motors .

- Results: The designs can deliver up to 15A of continuous current and feature very low standby current consumption .

-

- Application: It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

- Method: The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects .

- Results: (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor .

Propiedades

IUPAC Name |

(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)